(5-Bromooxazol-2-YL)methanol
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Overview
Description
“(5-Bromooxazol-2-YL)methanol” is a chemical compound with the molecular formula C4H4BrNO2. It has a molecular weight of 177.99 . The IUPAC name for this compound is also “this compound” and its structure can be represented by the SMILES notation: BrC1=CN=C(CO)O1 .
Synthesis Analysis
The synthesis of “this compound” involves a reaction with hydrogen chloride in methanol at 0 - 20℃ for 3.5 hours . Another step in the synthesis involves a reaction with carbon tetrabromide and triphenylphosphine in dichloromethane at 0 - 20℃ for 2 hours .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 8 heavy atoms, 5 of which are aromatic . The compound has 1 rotatable bond, 3 H-bond acceptors, and 1 H-bond donor .
Physical and Chemical Properties Analysis
“this compound” is an off-white solid . It has a high GI absorption and is BBB permeant . The compound is not a substrate or inhibitor for various CYP enzymes . Its Log Po/w values range from -0.48 to 1.54 . The compound is very soluble, with solubility values ranging from 2.15 mg/ml to 15.8 mg/ml .
Scientific Research Applications
Synthesis of Aryl- and Alkyl-Oxazoles
The chemical (5-Bromooxazol-2-yl)methanol has been utilized in the synthesis of 2-Aryloxazoles, their 5-deuterio derivatives, and 5-alkyl-2-aryloxazoles. These compounds are prepared from 2-aryl-5-bromooxazoles via halogen/metal exchange with butyllithium followed by treatment with water, methanol-O-d, or alkyl halides, respectively, yielding good outcomes (Kashima & Arao, 1989).
Multicomponent Synthesis of Pyrrolo[3,4-b]pyridin-5-one
A novel multicomponent synthesis involving this compound led to the formation of 5-aminooxazole and pyrrolo[3,4-b]pyridin-5-one in good to excellent yield. This synthesis pathway includes a triple domino sequence involving acylation/IMDA/retro-Michael cycloreversion, showcasing the compound's versatility in scaffold-generating reactions (Janvier et al., 2002).
Antioxidant Properties of Derivatives
This compound derivatives have demonstrated effective antioxidant power in vitro. Studies on synthesized bromophenols, which include derivatives of this compound, show promising potential owing to their significant antioxidant properties, compared to standard antioxidant compounds like BHA, BHT, α-tocopherol, and trolox (Çetinkaya et al., 2012).
Catalytic Degradation of Pesticides
The catalytic degradation of organophosphorus pesticides, utilizing this compound-based catalysts, highlights an environmental application. These catalysts significantly accelerate the methanolysis of phosphate triesters, offering a method for the catalytic degradation of pesticides such as paraoxon and fenitrothion (Desloges et al., 2004).
Antitubercular Activity
Compounds synthesized from this compound have shown promising in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains. This underscores the compound's potential in the development of new antitubercular agents (Sriram et al., 2006).
Safety and Hazards
Properties
IUPAC Name |
(5-bromo-1,3-oxazol-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNO2/c5-3-1-6-4(2-7)8-3/h1,7H,2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCNATHPEVHILM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=N1)CO)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1454907-14-2 |
Source
|
Record name | (5-bromooxazol-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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